N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide
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Overview
Description
N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to an ethyl chain and a methylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide typically involves the reaction of cyclohexyl ethylamine with 2-methylprop-2-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halides or alkoxides.
Scientific Research Applications
N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
- N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide can be compared with other amides and cyclohexyl derivatives, such as N-cyclohexyl-2-methylprop-2-enamide and N-ethyl-2-methylprop-2-enamide.
Uniqueness:
- The presence of the cyclohexyl group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Properties
CAS No. |
56636-18-1 |
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Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(1S)-1-cyclohexylethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C12H21NO/c1-9(2)12(14)13-10(3)11-7-5-4-6-8-11/h10-11H,1,4-8H2,2-3H3,(H,13,14)/t10-/m0/s1 |
InChI Key |
UTZREZGWWFSVJP-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1CCCCC1)NC(=O)C(=C)C |
Canonical SMILES |
CC(C1CCCCC1)NC(=O)C(=C)C |
Origin of Product |
United States |
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